
2,4,6-Trimethylaniline
Overview
Description
2,4,6-Trimethylaniline: is an organic compound with the molecular formula C₉H₁₃N . It is an aromatic amine that is of commercial interest as a precursor to dyes and other chemical compounds . This compound is also known by other names such as Aminomesitylene , Mesitylamine , and Mesidine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Trimethylaniline is typically synthesized through the selective nitration of mesitylene, avoiding oxidation of the methyl groups, followed by the reduction of the resulting nitro group to the aniline . The nitration process involves the use of mixed acids, such as sulfuric acid and nitric acid, at controlled temperatures to ensure selective nitration . The nitro compound is then reduced using catalytic hydrogenation, often with a nickel catalyst, to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar route. Mesitylene is nitrated using a mixture of sulfuric acid and nitric acid, and the resulting nitro compound is reduced using iron powder and hydrochloric acid . This method is cost-effective and yields high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group in the precursor can be reduced to form the amine group in this compound.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using nickel or palladium catalysts is common.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonating agents.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: this compound from its nitro precursor.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Catalyst Preparation
Grubbs' Catalyst
2,4,6-Trimethylaniline is utilized in the preparation of Grubbs' catalyst, which is pivotal in olefin metathesis reactions. This catalyst facilitates the formation of carbon-carbon double bonds, enabling the synthesis of complex organic molecules .
Halogenation Reactions
The compound has also been identified as an effective catalyst for selective halogenation reactions. It promotes the halogenation of aromatic compounds, demonstrating its utility in synthetic organic chemistry .
Dye Production
Precursor to Dyes
this compound acts as a precursor for various dyes, including Acid Blue 129. This dye is extensively used in histochemistry studies due to its ability to stain biological tissues effectively . The compound undergoes condensation reactions with glyoxal to produce glyoxal-bis(mesitylimine), which is further used in dye synthesis .
Acid Mordant Dyes
In addition to Acid Blue 129, this compound is a crucial intermediate in the production of acid mordant dyes. These dyes are important in textile applications, providing vibrant colors that are resistant to washing and light .
Ligand Formation
1,3-Diketimine Ligands
this compound participates in the formation of 1,3-diketimine ligands through condensation with 1,3-diketones. These ligands are significant in coordination chemistry and catalysis .
Bulky Ligands
The compound serves as a building block for various bulky ligands used in metal complexes. These ligands enhance the stability and reactivity of metal catalysts in organic transformations .
Toxicological Studies and Carcinogenicity
Research has highlighted potential health risks associated with this compound. Studies indicate that it may induce carcinogenic effects in laboratory animals. For instance:
- In feeding studies with Fischer 344 rats and B6C3F1 mice, significant increases in liver tumors were observed after exposure to this compound .
- The International Agency for Research on Cancer (IARC) has classified certain trimethylanilines as possibly carcinogenic based on animal studies showing tumor induction at multiple sites .
Data Summary
Mechanism of Action
The mechanism of action of 2,4,6-Trimethylaniline primarily involves its role as a precursor in chemical reactions. In the synthesis of Grubbs’ catalyst, for example, it forms part of the ligand structure that coordinates with ruthenium to facilitate olefin metathesis . The molecular targets and pathways involved depend on the specific application and the chemical reactions it undergoes.
Comparison with Similar Compounds
- 2,6-Diisopropylaniline
- 4,N,N-Trimethylaniline
- 2,4,6-Trimethylbenzenamine
Comparison: 2,4,6-Trimethylaniline is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it can undergo . Compared to 2,6-Diisopropylaniline, it has smaller substituents, which can affect steric hindrance and reaction outcomes . The presence of three methyl groups in this compound also makes it distinct from other aniline derivatives, impacting its chemical properties and applications .
Biological Activity
2,4,6-Trimethylaniline (TMA) is an aromatic amine widely used in the production of dyes and as an intermediate in organic synthesis. Its biological activity has been a subject of research due to its potential toxicological effects and implications for human health. This article reviews the biological activity of TMA, focusing on its mutagenicity, carcinogenicity, and metabolic pathways.
This compound is characterized by the following chemical structure:
- Chemical Formula : CHN
- CAS Number : 88-05-1
- Molecular Weight : 149.24 g/mol
The compound contains three methyl groups attached to the aniline structure, which influences its reactivity and biological interactions.
Metabolism and Biochemical Pathways
TMA undergoes metabolic transformation primarily through N-hydroxylation, leading to the formation of reactive metabolites. These metabolites include:
- N-hydroxylated derivatives
- 3,5-dimethyl-2-amino benzoic acid
- 2,6-dimethyl quinone and hydroquinone
These transformations are crucial as they can lead to the formation of DNA adducts and subsequent cellular damage .
Table 1: Metabolites of this compound
Metabolite | Description |
---|---|
N-hydroxylated metabolites | Reactive intermediates |
3,5-dimethyl-2-amino benzoic acid | Potentially mutagenic |
2,6-dimethyl quinone | Oxidative stress inducer |
Hydroquinone | Antioxidant properties |
Mutagenicity Studies
Research has indicated that TMA exhibits mutagenic properties in various test systems. Notably:
- Salmonella typhimurium : TMA was found to be mutagenic in strains of this bacterium when metabolic activation was provided .
- Chinese Hamster Lung Fibroblasts (V79 cells) : Positive results for DNA breaks were observed upon exposure to TMA .
Carcinogenicity Evidence
The carcinogenic potential of TMA has been investigated through several studies:
- Animal Studies :
- Statistical Analysis :
Table 2: Tumor Incidence in Fischer 344 Rats
Tumor Type | Control Group (0 ppm) | Low Dose (200 ppm) | High Dose (800 ppm) |
---|---|---|---|
Liver Neoplastic Nodules | 1/19 | 3/50 | 11/50 |
Hepatocellular Carcinomas | 0/19 | 3/50 | 11/50 |
Lung Adenomas | 0/20 | 0/49 | 5/50 |
Case Studies and Epidemiological Data
Despite the evidence from animal studies, there is a lack of comprehensive epidemiological studies directly linking TMA exposure to cancer in humans. The International Agency for Research on Cancer (IARC) classified TMA as Group 3, indicating that the evidence is inadequate for assessing its carcinogenicity in humans .
Properties
IUPAC Name |
2,4,6-trimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVPRPSXBZNOHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Record name | ANILINE, 2,4,6-TRIMETHYL- | |
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Related CAS |
6334-11-8 (hydrochloride) | |
Record name | 2,4,6-Trimethylaniline | |
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DSSTOX Substance ID |
DTXSID5043847 | |
Record name | 2,4,6-Trimethylaniline | |
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Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Aniline, 2,4,6-trimethyl- appears as a liquid. (EPA, 1998), Liquid; [HSDB] Rose colored liquid; [MSDSonline] | |
Record name | ANILINE, 2,4,6-TRIMETHYL- | |
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Record name | 2,4,6-Trimethylaniline | |
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Boiling Point |
450 to 451 °F at 760 mmHg (EPA, 1998), 232-234 °C | |
Record name | ANILINE, 2,4,6-TRIMETHYL- | |
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Record name | 2,4,6-TRIMETHYLANILINE | |
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Solubility |
Insoluble in water | |
Record name | 2,4,6-TRIMETHYLANILINE | |
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Density |
0.9633 (EPA, 1998) - Less dense than water; will float, 0.96 kg/l | |
Record name | ANILINE, 2,4,6-TRIMETHYL- | |
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Record name | 2,4,6-TRIMETHYLANILINE | |
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Vapor Pressure |
0.06 [mmHg] | |
Record name | 2,4,6-Trimethylaniline | |
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Color/Form |
Liquid | |
CAS No. |
88-05-1 | |
Record name | ANILINE, 2,4,6-TRIMETHYL- | |
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Record name | 2,4,6-Trimethylaniline | |
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Record name | 2,4,6-Trimethylaniline | |
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Record name | Benzenamine, 2,4,6-trimethyl- | |
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Record name | 2,4,6-Trimethylaniline | |
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Record name | 2,4,6-TRIMETHYLANILINE | |
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Melting Point |
23 °F (EPA, 1998), -5 °C | |
Record name | ANILINE, 2,4,6-TRIMETHYL- | |
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Record name | 2,4,6-TRIMETHYLANILINE | |
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